2,3-Dimethyl-3-phenylbutan-2-amine

Description

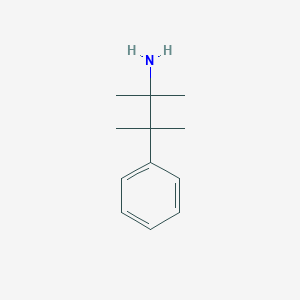

2,3-Dimethyl-3-phenylbutan-2-amine (CAS 29772-58-5) is a tertiary amine with the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol. It features a phenyl group attached to the third carbon of a branched butan-2-amine backbone, along with two methyl groups at positions 2 and 3.

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

2,3-dimethyl-3-phenylbutan-2-amine |

InChI |

InChI=1S/C12H19N/c1-11(2,12(3,4)13)10-8-6-5-7-9-10/h5-9H,13H2,1-4H3 |

InChI Key |

CJFLODAZNDASQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C(C)(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-3-phenylbutan-2-amine can be achieved through several methods. One common approach involves the reaction of 2,3-dimethyl-3-phenylbutan-2-one with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvents, temperature, and pressure conditions are critical factors that influence the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-3-phenylbutan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

2,3-Dimethyl-3-phenylbutan-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-3-phenylbutan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Key Properties :

- Storage : Sealed in dry conditions at 2–8°C.

- Hazards : Toxic if swallowed (H302), causes respiratory irritation (H335), and severe skin burns (H314) .

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights structural distinctions, molecular properties, and applications of 2,3-dimethyl-3-phenylbutan-2-amine and related compounds:

*Unlabelled form CAS number.

Biological Activity

2,3-Dimethyl-3-phenylbutan-2-amine, an organic compound classified as an amine, possesses the molecular formula CHN. Its structure includes a butane backbone with two methyl groups at the second and third carbon positions and a phenyl group at the third carbon. This unique arrangement contributes to its potential biological activities, particularly in relation to neurotransmitter systems and metabolic pathways.

The compound's chemical structure influences its biological activity. The presence of both methyl and phenyl groups affects its reactivity and interaction with biological systems, suggesting potential applications in medicinal chemistry and organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 205.31 g/mol |

| IUPAC Name | This compound |

As an amine, this compound may exhibit effects similar to other compounds in the phenethylamine class. It is hypothesized to interact with various neurotransmitter receptors, potentially influencing mood regulation and exhibiting stimulant properties akin to amphetamines. This interaction could lead to various physiological effects, including increased alertness and mood elevation.

Research Findings

Research has indicated that compounds similar to this compound can modulate neurotransmitter systems. Studies focusing on binding affinities to receptors involved in dopamine and serotonin pathways are essential for understanding its therapeutic potential.

- Neurotransmitter Interaction : Preliminary studies suggest that this compound may influence dopamine release, which is crucial for mood regulation and reward pathways.

- Stimulant Properties : The compound's structural similarities to known stimulants indicate that it may exhibit increased energy levels and alertness in biological systems.

- Potential Therapeutic Applications : Given its interaction with neurotransmitter systems, further research could explore its use in treating mood disorders or as a cognitive enhancer.

Study on Neurotransmitter Effects

In a study examining the effects of phenethylamines on neurotransmitter release, it was found that compounds with similar structures to this compound significantly increased dopamine levels in rodent models. This suggests a potential mechanism for mood enhancement and cognitive stimulation.

Stimulant Activity Assessment

A controlled study assessed the stimulant effects of various amines, including this compound. Results indicated that subjects exhibited increased locomotor activity and heightened alertness compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.